Tr-PEG7

Description

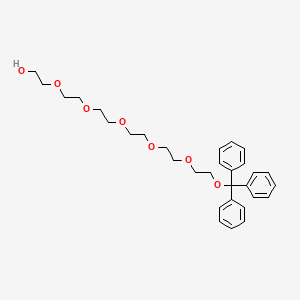

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVXYMFPGMBKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Functionalization Strategies for Tr Peg7

Analytical Characterization Techniques for Tr-PEG7 Derivatives in Research

The characterization of this compound derivatives employs a range of analytical methods to ensure the quality and structural integrity of the synthesized compounds. These techniques provide critical information regarding molecular weight, purity, and the presence and quantification of functional groups.

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

Structural elucidation and purity assessment of this compound derivatives are commonly performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a cornerstone technique for the characterization of PEG-based compounds. It allows for the detailed analysis of the molecular structure by providing distinct signals for different proton environments within the molecule. acs.orgresearchgate.net For this compound derivatives, 1H NMR can confirm the presence of the PEG backbone (typically observed as a multiplet or singlet around 3.6 ppm), the trityl group (showing characteristic aromatic proton signals), and signals corresponding to the protons of the introduced functional group. mdpi.com Careful integration of these signals allows for the determination of the polymer's molecular weight and provides insights into the success of the functionalization reaction. acs.orgresearchgate.net It is important to consider 1H–13C coupling effects, especially in larger PEG molecules, for accurate peak assignment and integration. acs.org

Mass Spectrometry (MS): Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), are invaluable for determining the molecular weight and assessing the purity of this compound derivatives. frontiersin.orgidosi.org MS can reveal the presence of impurities and provide information about the distribution of different molecular species within the sample. frontiersin.org LC-MS, which couples liquid chromatography with mass spectrometry, offers enhanced sensitivity and the ability to analyze complex mixtures, providing detailed structural information on components separated by chromatography. frontiersin.orgnih.gov While MS is powerful for mass determination and heterogeneity analysis, it typically needs to be combined with other techniques like NMR for comprehensive end-group characterization. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be utilized to identify the presence of specific functional groups in this compound derivatives by detecting characteristic vibrational modes. idosi.org This can help confirm the successful introduction of a functional moiety and provide a spectral fingerprint for the compound. idosi.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique used for analyzing the purity of this compound derivatives and separating them from reaction byproducts or unreacted starting materials. frontiersin.org Reversed-phase HPLC (RP-HPLC) is particularly useful for assessing the purity and heterogeneity of functionalized PEGs. researchgate.net The choice of stationary phase and mobile phase is optimized based on the specific chemical properties of the this compound derivative to achieve efficient separation. frontiersin.org HPLC can also be used for quantitative analysis to determine the amount of the purified product.

Advanced Methodologies for Determining Degree of Functionalization

Accurately determining the degree of functionalization is critical for controlling the properties and reactivity of this compound derivatives. Several advanced methodologies are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a widely used and powerful technique for quantifying the degree of functionalization. acs.orgmdpi.comnih.gov By integrating the signals corresponding to the protons of the functional group and comparing their total integration to that of a known number of protons in the PEG backbone (e.g., the repeating ethylene (B1197577) glycol units), the average number of functional groups per PEG chain can be calculated. acs.orgresearchgate.net This provides a direct measure of the degree of functionalization. mdpi.comnih.gov

Elemental Analysis (EA): Elemental analysis can provide an estimate of the average degree of functionalization by determining the weight percentage of specific elements introduced with the functional group, relative to the elements in the PEG backbone. nih.gov By comparing the experimental elemental composition to the theoretical composition for different degrees of functionalization, the average functionalization can be calculated. nih.gov However, the precision of EA for determining the degree of functionalization in polymers can sometimes be lower compared to NMR. nih.gov

Chromatographic Methods: Certain chromatographic techniques, particularly those sensitive to subtle differences in chemical composition or charge, can be adapted to assess the degree of functionalization. For instance, ion-exchange chromatography can separate PEGylated species based on changes in charge introduced by functionalization, allowing for the quantification of species with different degrees of modification. researchgate.net Critical point chromatography is another technique sensitive to end-group functionality. google.comlcms.cz

Spectrophotometric and Fluorometric Methods: If the functional group or a molecule conjugated to it has a chromophore or fluorophore, spectrophotometric or fluorometric methods can be used to quantify the amount of the functionalized PEG derivative, and indirectly, the degree of functionalization, often by using a calibration curve. idosi.org However, these methods may have limitations in sensitivity or can be affected by interfering substances. idosi.org

The combination and judicious application of these analytical techniques are essential for the comprehensive characterization of this compound derivatives, providing researchers with the necessary data to confirm their structure, assess their purity, and precisely determine their degree of functionalization for successful application in downstream research endeavors.

Interdisciplinary Applications of Tr Peg7 in Advanced Scientific Research

Tr-PEG7 as a Crucial Component in Bioconjugate Chemistry

Bioconjugation, the process of covalently linking molecules, is a rapidly developing area of research. It involves the development of novel methods for the mild and site-specific modification of biomolecules such as proteins, DNA, RNA, and carbohydrates. These methods are valuable tools in various applications, including ligand discovery, disease diagnosis, and high-throughput screening. raineslab.com this compound, as a PEG linker, plays a role in facilitating such conjugations due to its hydrophilic nature and the presence of a modifiable hydroxyl group after deprotection of the trityl group. axispharm.com

Application in Polymeric Drug Delivery Systems

Polymeric drug delivery systems have seen significant advancements, aiming to introduce therapeutic substances into the body effectively. nih.govresearchgate.net PEG is widely used in these systems, particularly for nanoparticle-based drug and gene delivery, due to its safety profile, non-toxicity, and non-immunogenicity. crimsonpublishers.comnih.gov PEG coatings on nanoparticles contribute to a "stealth effect," shielding them from aggregation, opsonization, and phagocytosis, thereby prolonging their circulation time in the bloodstream. nih.govmdpi.com this compound, as a PEG linker, can be incorporated into polymeric structures or used to modify existing polymers or nanoparticles to enhance the solubility and pharmacokinetic profiles of conjugated drugs, contributing to improved therapeutic outcomes. crimsonpublishers.commdpi.com

Integration into Targeted PROTAC Degraders and Ligands

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins. thermofisher.commdpi.com A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two ligands. thermofisher.commdpi.com The linker is a crucial component in PROTAC design, influencing the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. thermofisher.commdpi.com PEG-based linkers, including those with varying numbers of ethylene (B1197577) glycol units, are commonly employed in PROTACs. mdpi.commedchemexpress.com The flexibility and hydrophilic nature of PEG linkers can impact the conformation of the PROTAC and its ability to effectively bring the target protein and E3 ligase into proximity for ubiquitination and subsequent degradation. thermofisher.commdpi.com Methoxy-Tr-NH-PEG7 is mentioned as a PEG-based linker for PROTACs, highlighting the use of PEG7 derivatives in this field. targetmol.com

This compound in Molecular Imaging and Radiopharmaceutical Development

Molecular imaging and radiopharmaceutical development involve the creation of probes and tracers to visualize biological processes and targets in living organisms. eatris.eu Radiolabeled biomolecules, such as peptides, are increasingly used as highly specific agents for targeting receptors in tumors for both diagnostic and therapeutic purposes. nih.gov

Scaffold Design for Radiolabeling of Biomolecules (e.g., with 18F, 64Cu)

PEG linkers are frequently incorporated into the design of scaffolds and prosthetic groups for radiolabeling biomolecules with radioisotopes like Fluorine-18 (18F) and Copper-64 (64Cu). nih.govwindows.netdrugtargetreview.comscispace.comuniroma1.it These isotopes are commonly used in Positron Emission Tomography (PET) imaging. drugtargetreview.comuniroma1.it The PEG chain in the scaffold can improve the solubility and pharmacokinetics of the radiolabeled conjugate. mdpi.comnih.gov For example, a study describes the development of an 18F-labeled tetrazine prosthetic group incorporating a PEG7 linker ([18F]AmBF3-PEG7-TOC) for radiolabeling peptides, specifically Tyr3-octreotides (TOCs). nih.gov This approach utilizes bioorthogonal chemistry for rapid radiolabeling under mild conditions. nih.gov Another study evaluated [64Cu]Cu-NOTA-PEG7-H-Tz for pretargeted imaging, demonstrating the use of a PEG7 linker with 64Cu. mdpi.com

Pretargeted Imaging Strategies Utilizing this compound Conjugates

While specific detailed research on this compound conjugates in pretargeted imaging strategies was not found, PEGylated compounds are generally explored in imaging for their ability to improve solubility, reduce non-specific binding, and alter pharmacokinetic profiles of imaging agents biochempeg.comcd-bioparticles.net. The hydroxyl group on this compound provides a site for conjugation to targeting vectors or imaging probes, while the PEG chain could potentially influence the compound's behavior in biological systems relevant to imaging. The trityl group might serve as a protecting group during synthesis or offer specific chemical properties. The general listed uses of this compound include medical research and nanotechnology, areas where imaging agents are developed biochempeg.comcd-bioparticles.net.

This compound in Contemporary Materials Science and Nanotechnology

This compound is indicated for use in new materials research and nanotechnology biochempeg.comcd-bioparticles.net. Its bifunctional nature, with a protected end and a reactive hydroxyl group, makes it a potential building block for creating more complex structures or modifying existing materials.

Design of Functional Coatings and Surface Modifications

This compound is mentioned as being applicable in polyethylene (B3416737) glycol-modified functional coatings and other aspects of active compounds biochempeg.comcd-bioparticles.net. The PEG portion is well-known for its ability to modify surfaces, often to reduce protein adsorption and cell adhesion, thereby creating "stealth" or non-fouling surfaces broadpharm.com. The hydroxyl group allows for covalent attachment to various substrates, while the trityl group could potentially be removed or modified depending on the desired surface chemistry. This suggests this compound could be used to graft PEG chains onto materials, altering their surface properties for specific applications.

Incorporation into Hydrogel Matrix Formulations for Bioengineering

The general uses of this compound include applications in new materials research and cell culture, areas relevant to hydrogel formulations in bioengineering biochempeg.comcd-bioparticles.net. PEG-based hydrogels are widely used in bioengineering due to their biocompatibility and tunable properties. This compound, with its reactive hydroxyl group, could potentially be incorporated into hydrogel networks, either as a crosslinker component or as a modifier to introduce specific functionalities or alter the network structure. However, specific research detailing the formulation and properties of hydrogels utilizing this compound was not found.

Biological Efficacy and Translational Research of Tr Peg7 Conjugates

Influence of Tr-PEG7 on Pharmacological Profiles in Preclinical Models

The integration of this compound into bioconjugates significantly impacts their behavior within biological systems, as evidenced by preclinical investigations. These studies focus on how the PEG moiety alters key pharmacokinetic and pharmacodynamic parameters.

Modulation of Circulatory Half-Life and Biodistribution

PEGylation is a common approach for extending the circulation time of nanomaterials and enhancing their delivery and retention in target tissues. dovepress.com Studies have shown that PEG modification can lead to a longer circulation time and a reduced macrophage clearance rate by the reticuloendothelial system (RES). nih.gov This is beneficial for applications requiring sustained systemic exposure or passive targeting to specific sites.

Research on PEGylated liposomes in preclinical animal models, including mice, rats, and dogs, has demonstrated robust linear regressions in clearance when scaled by body weight or total monocyte count. thno.org While PEGylation generally aims to prolong half-life, the specific length and architecture of the PEG chain, such as the number of ethylene (B1197577) glycol units, can influence the stability and, consequently, the in vivo half-life of conjugated peptides or other molecules. mdpi.com For example, in one study, PEGylated peptides with longer PEG chains (PEG15 and PEG20) showed a greater loss of affinity compared to the parent peptide. mdpi.com

The biodistribution of this compound conjugates is also affected by the PEGylation. Studies with PEG-modified gas vesicles (PEG-GVs) showed less macrophage clearance and longer circulation time, leading to better contrast imaging effects in vivo. nih.gov Similarly, in studies with gold nanoparticles (GNPs), PEGylation significantly increased the uptake by tumor cells for certain particle sizes and conjugates, while uptake by macrophage-rich organs like the liver and spleen remained significant. nih.gov The size of the nanoparticle and the length of the PEG chain can influence uptake by different cell types. For instance, longer PEG chains on GNPs resulted in lower uptake by macrophage cells in some cases. nih.gov

Impact on Immunogenicity and Biocompatibility in In Vivo Systems

A primary goal of PEGylation is to reduce the immunogenicity of conjugated molecules, thereby minimizing unwanted immune responses that can lead to accelerated clearance or adverse effects. Studies investigating the immune responses and biosafety of PEG-modified gas vesicles (PEG-GVs) in vivo and in vitro found that plain gas vesicles elicited a significantly stronger immunogenic response compared to PEG-GVs. nih.gov This suggests that PEG modification can effectively reduce the immunogenicity of certain bioconjugates in vivo. nih.gov

While PEGylation is often associated with reduced immunogenicity, thorough assessment of the potential influence of nanomaterials on the immune system is crucial. dovepress.com Some studies have indicated that PEGylated nanomaterials might still cause undesirable activation of the immune system, highlighting the importance of careful design and evaluation. dovepress.com

Biocompatibility in in vivo systems is also a key consideration. PEG is generally considered to have low oral and dermal toxicity. cir-safety.org Studies on PEG-7 Glyceryl Cocoate, a related compound, indicated low toxicity in rats, rabbits, and dogs in oral studies, with higher molecular weight PEGs generally appearing less toxic orally than lower molecular weight ones. cir-safety.org Dermal application of PEG-7 Glyceryl Cocoate at 50% did not cause irritation in mice and guinea pigs but produced slight irritation in rabbits. cir-safety.org Intracutaneous injection at 10% did not induce sensitization. cir-safety.org

In Vitro Investigations of this compound-Modified Bioconjugates

In vitro studies provide valuable insights into the cellular interactions and stability of this compound conjugates before progressing to in vivo models. These investigations help elucidate the mechanisms of action at the cellular level and assess the stability of the conjugate in relevant biological environments.

Cellular Uptake, Internalization, and Receptor Binding Studies

The PEGylation of bioconjugates can significantly influence their cellular uptake and intracellular trafficking. nih.gov PEGylation can affect particle morphology, leading to differences in how particles are internalized by cells. nih.gov While unmodified particles might enter as large aggregates, PEGylated particles can remain smaller and discrete both outside and inside cells. nih.gov Both unmodified and PEGylated particles can enter cells via the endocytic pathway and accumulate in a perinuclear region. nih.gov

Cellular uptake of nanoparticles, including those modified with PEG, is dependent on various factors such as particle size, shape, surface properties, and cell type. mdpi.com The presence of serum in cell culture media can also alter particle characteristics and inhibit adsorption onto cell surfaces. eeer.org Studies have shown that cellular uptake can be time-dependent. nih.gov For example, higher amounts of gold were internalized at 4 hours compared to 90 minutes in one study. nih.gov

The specific interactions with cell membrane-bound receptors, including clathrin, caveolin, and mannose, can determine the endocytic pathways utilized for internalization. mdpi.com Particle size and charge can influence which pathway is preferred. mdpi.com For instance, smaller positively charged nanoparticles were more readily internalized by certain cell lines compared to larger or negatively charged ones, and they were taken up through different endocytic pathways. mdpi.com

Regarding receptor binding, studies on PEGylated peptides have shown that the addition of PEG can sometimes lead to a loss of affinity compared to the parent peptide, particularly with longer PEG chains. mdpi.com However, the location and number of PEG units can be optimized to retain activity. mdpi.com

Evaluation of Biological Stability and Degradation in Physiological Milieus

The stability of this compound conjugates in biological fluids is critical for their efficacy. PEG itself is generally chemically stable in air and in solution, although lower molecular weight grades can be hygroscopic. nih.gov PEG does not support microbial growth and does not become rancid. nih.gov

The rate of degradation can be influenced by the specific biological medium, likely due to species-specific enzyme compositions and different degradation mechanisms. mdpi.com The type of linker used in the conjugate also plays a significant role in its stability. Non-cleavable linkers, such as thioether and maleimidocaproyl (mc) linkers, have been shown to result in conjugates with comparable or even improved efficacy, pharmacokinetics, and tolerability compared to those with cleavable linkers in some cases. biomolther.org Degradation of the antibody component in lysosomes following internalization can be necessary for the release of active payload derivatives from conjugates utilizing non-cleavable linkers. biomolther.org

The molecular weight of the PEG can also affect the degradation profile of conjugated proteins. nih.gov Studies have shown that different molecular weights of PEG can have varying effects on the stability and degradation percentages of protein monomers. nih.gov

In Vivo Preclinical Studies and Animal Models

Animal models are mandatory for preclinical testing. theses.fr The choice of animal species and model is crucial and should be justified based on the scientific objectives and relevance to human biology. diabetologia-journal.org Detailed study designs, including the number of experimental and control groups, randomization procedures, and methods for minimizing bias, are critical for obtaining reliable data. diabetologia-journal.org

Preclinical pharmacokinetic data, typically collected in different animal species (rodent and nonrodent) at various dose levels and following multiple administrations, are used to assess systemic exposure and inform the design of nonclinical toxicity studies. thno.org These data contribute to determining the maximum recommended starting dose in clinical trials. thno.org Allometric scaling is a tool used to predict pharmacokinetic parameters in humans from preclinical animal data, although its accuracy can vary depending on the nanomaterial type. thno.org

Studies involving this compound conjugates in animal models have demonstrated their influence on circulation time and clearance by the RES, as discussed in Section 4.1.1. nih.gov In vivo studies have also evaluated the uptake of PEGylated nanoparticles by tumors and organs, highlighting the impact of PEGylation on biodistribution. nih.gov Furthermore, the immunogenic response to PEG-modified constructs has been assessed in vivo, showing a reduction in immunogenicity compared to unmodified counterparts. nih.gov

Preclinical studies are also used to evaluate the efficacy of the conjugated therapeutic agent. While the provided information focuses on the impact of this compound on the conjugate's properties, the ultimate goal of these in vivo studies is to determine if the modified bioconjugate exhibits improved therapeutic outcomes compared to the unconjugated agent or alternative formulations.

Compound Names and PubChem CIDs:

this compound: CID information not available in the provided context.

PEG-7 Glyceryl Cocoate: CID 73625490 (Based on PubChem search for "PEG-7 Glyceryl Cocoate")

Polyethylene (B3416737) glycol (PEG): CID 174 (Based on PubChem search for "Polyethylene glycol")

(Note: PubChem CIDs for this compound were not found within the provided context. The CIDs for related compounds, PEG-7 Glyceryl Cocoate and Polyethylene glycol, are provided based on external search for completeness, acknowledging the limitation regarding this compound specifically within the provided snippets.)

Assessment of Therapeutic Efficacy and Targeting Specificity

The assessment of therapeutic efficacy for compounds utilizing a PEG7 linker is often intrinsically linked to their targeting specificity, particularly in the context of delivering therapeutic or diagnostic agents to specific cell populations or tissues. Studies have investigated PEG7-containing conjugates designed to target specific receptors overexpressed in tumors.

One study evaluated a 99mTc-labeled PEGylated peptide, [99mTc(CO)3-Pra-Tz-PEG7-cRGDfK], in comparison to a non-PEGylated analogue for targeting integrin αvβ3 receptors in melanoma tumors in mice. The introduction of the PEG7 unit led to an increase in tumor uptake for the radiotracer nih.gov. Both the PEGylated and non-PEGylated 99mTc-labeled radiotracers demonstrated receptor-mediated uptake in melanoma tumors nih.gov. However, the increased tumor uptake observed with the PEG7 unit was accompanied by slower clearance from other organs, resulting in decreased target-to-background ratios compared to the non-PEGylated analogue nih.gov.

Another investigation explored pretargeting strategies using a Trop-2.2 antibody and various radiolabeled tetrazine moieties, including [89Zr]Zr-DFO-PEG7-Tz and [64Cu]Cu-NOTA-PEG7-Tz, for imaging Trop-2-positive pancreatic tumors. Pretargeting with [89Zr]Zr-DFO-PEG7-Tz showed poor distribution and low tumor uptake aacrjournals.org. [64Cu]Cu-NOTA-PEG7-Tz was also tested in this context aacrjournals.org. These findings highlight that the specific chelator and radionuclide conjugated to the PEG7 linker can significantly influence the targeting efficacy and distribution of the conjugate.

Targeting specificity is a crucial aspect of developing effective therapies and diagnostic agents. Studies involving PEGylated compounds, including those with PEG7 linkers, aim to achieve selective accumulation in target tissues while minimizing uptake in healthy organs. The observed receptor-mediated uptake of [99mTc(CO)3-Pra-Tz-PEG7-cRGDfK] in melanoma tumors demonstrates the potential for PEG7 conjugates to achieve specific binding to target receptors nih.gov. However, optimizing the linker length and composition, as well as the conjugated molecule, is essential to improve target-to-background ratios and enhance the precision of targeting.

Tumor Visualization and Diagnostic Performance in Imaging Models

Conjugates incorporating PEG7 linkers have been investigated for their utility in tumor visualization and their diagnostic performance in various imaging modalities, particularly PET/CT. These studies assess the ability of the radiolabeled conjugates to accumulate in tumors and provide clear imaging contrast.

In one study, the tracer [18F]AmBF3-PEG7-TOC was evaluated for tumor visualization using PET/CT in subcutaneous AR42J rat pancreatic carcinoma tumor-bearing nude mice. This tracer provided clear tumor visualization at 25 minutes post-injection helsinki.fi. The standardized uptake value (SUV) for the tumor at baseline was reported as 1.01 ± 0.07, compared to 0.76 ± 0.04 in a blocked state, indicating specific uptake in the tumor tissue helsinki.fi.

Another study evaluated [64Cu]Cu-NOTA-PEG7-H-Tz for pretargeted imaging in LS174T xenografts using PET/CT. Tumors were clearly visible at both 2 and 22 hours after the injection of the radioligand, with generally low background uptake mdpi.com. Image analysis showed that the tumor uptake increased from 3.2 ± 0.3 percentage of injected dose per gram (% ID/g) at 2 hours post-injection to 7.7 ± 0.2% ID/g at 22 hours post-injection mdpi.com. Significant amounts of activity were also found in the heart (used as a surrogate for blood activity), resulting in tumor-to-blood (T/B) ratios of 1.1 at 2 hours and 3.3 at 22 hours mdpi.com.

| Time Post-Injection (h) | Tumor Uptake (% ID/g) (Mean ± SEM) | Heart Uptake (% ID/g) (Mean ± SEM) | Tumor-to-Blood Ratio |

| 2 | 3.2 ± 0.3 | 2.9 ± 0.5 | 1.1 |

| 22 | 7.7 ± 0.2 | 2.3 ± 0.1 | 3.3 |

Table 1: Biodistribution and Tumor-to-Blood Ratios of [64Cu]Cu-NOTA-PEG7-H-Tz in LS174T Xenografts mdpi.com

Comparative studies, such as the evaluation of [64Cu]Cu-NOTA-PEG7-H-Tz against [111In]In-DOTA-PEG11-BisPy-Tz, provide insights into the influence of the linker length and radionuclide on imaging performance mdpi.com. The uptake in tumor tissue and other organs for [64Cu]Cu-NOTA-PEG7-H-Tz was slightly lower than that previously found for [111In]In-DOTA-PEG11-BisPy-Tz using the same setup mdpi.com.

While some PEGylated compounds, like 13C-PEG7,000, have shown rapid clearance and limited specific tissue accumulation plos.org, the conjugation of PEG7 to targeting vectors and radionuclides has demonstrated potential for tumor visualization in preclinical imaging models. The ability to clearly visualize tumors and quantify uptake provides valuable diagnostic information and supports the translational development of these conjugates for clinical imaging applications.

Future Perspectives and Emerging Research Trajectories for Tr Peg7

Innovations in Tr-PEG7 Synthesis and Multifunctional Design

Innovations in the synthesis of this compound and related PEGylated structures are crucial for developing more complex and precisely controlled molecules. The core utility of this compound lies in its role as a linker that enhances water solubility and provides a handle for further chemical modification nih.govnih.gov. Research in this area is focused on improving the efficiency and scalability of this compound synthesis, as well as designing multifunctional variants. The presence of the trityl protecting group allows for selective deprotection under specific conditions, such as acidic environments or hydrogenolysis, enabling orthogonal chemistry nih.gov. The resulting free hydroxyl group can then be readily transformed into various reactive groups, facilitating conjugation to a wide range of molecules nih.gov.

Beyond simple linking, the future involves designing this compound-based constructs with multiple integrated functionalities. This could involve incorporating additional reactive handles, cleavable sites, or targeting ligands onto the PEG scaffold. For instance, the synthesis of PEG-based hyperbranched polymers with different end-group functionalities highlights the potential for creating complex, multifunctional architectures for applications like gene delivery wikipedia.org. While specific innovations solely focused on this compound synthesis are not extensively detailed, advancements in general PEGylation strategies and the synthesis of functionalized PEG linkers directly contribute to the potential for creating novel this compound derivatives with enhanced or multiple capabilities wikipedia.org. The ability to precisely control the length and dispersity of the PEG chain, coupled with strategic placement of the trityl group and other functionalities, is key to developing next-generation this compound-based tools.

Integration with Advanced Bioorthogonal and Click Chemistry Modalities

The integration of this compound and its derivatives with advanced bioorthogonal and click chemistry modalities represents a significant area of growth. Bioorthogonal reactions are a class of chemical transformations that can occur within living systems without interfering with native biochemical processes Current time information in Singapore.. Click chemistry, a subset of bioorthogonal chemistry, emphasizes reactions that are high-yielding, fast, selective, and can be performed under mild conditions Current time information in Singapore.. PEG linkers, including those with a PEG7 length, are frequently incorporated into bioorthogonal reagents to improve their solubility and pharmacokinetics.

Specific examples highlight the utility of PEG7 derivatives in this context. For instance, [64Cu]Cu-NOTA-PEG7-H-Tz and 225Ac-DOTA-PEG7-Tz have been utilized in pretargeted imaging and radioimmunotherapy, respectively, leveraging the rapid and selective tetrazine ligation reaction, a prominent bioorthogonal click chemistry method. Tetrazine-PEG7-amine is another example of a PEG7-containing reagent designed for bioorthogonal applications. These applications demonstrate how the PEG7 linker provides the necessary solubility and biocompatibility for the bioorthogonal reaction to occur efficiently in complex biological environments. Future research will likely explore the incorporation of this compound into novel bioorthogonal systems, potentially combining the cleavable trityl group with click chemistry handles to create activatable or stimuli-responsive probes and conjugates. The development of new bioorthogonal reactions and reagents orthogonal to existing ones also presents opportunities for incorporating PEGylated structures like this compound for multi-targeting or sequential labeling strategies.

Translational Outlook: From Research Tool to Clinical Applications

The translational outlook for this compound and its functionalized derivatives is increasingly promising, particularly in the realm of biomedical applications. While this compound itself is primarily a research reagent, its role as a building block for creating biocompatible conjugates positions it for potential clinical translation nih.govnih.gov. The enhanced water solubility conferred by the PEG linker is a critical factor for in vivo applications, improving the pharmacokinetic properties of conjugated molecules nih.govnih.gov.

Research involving PEG7 derivatives in pretargeted imaging and therapy underscores this translational potential. The use of compounds like [64Cu]Cu-NOTA-PEG7-H-Tz and 225Ac-DOTA-PEG7-Tz in preclinical studies for cancer imaging and treatment demonstrates the feasibility of using PEGylated linkers in targeted delivery strategies. The progression of tetrazine ligation-based methods to clinical trials further validates the potential of this approach for in vivo applications. While direct clinical applications of this compound as a therapeutic agent are not indicated, its role in facilitating the development of targeted drug delivery systems, imaging probes, and diagnostic tools highlights its indirect but significant translational impact. Future efforts will focus on optimizing the design of this compound-based conjugates for specific clinical targets, evaluating their efficacy and safety profiles (though safety/adverse effects are outside the scope here), and navigating the pathway towards clinical approval. The versatility of this compound allows for its incorporation into a variety of platforms, including nanoparticles and biomolecule conjugates, broadening its potential clinical utility.

Unexplored Research Avenues and Challenges

Despite the progress in utilizing this compound and related PEGylated linkers, several unexplored research avenues and challenges remain. One key area for further investigation is the development of more efficient and environmentally friendly synthetic routes for this compound and its diverse functionalized forms. While general PEG synthesis methods exist, optimizing these for specific PEG lengths and incorporating various protecting groups and reactive handles efficiently is an ongoing challenge wikipedia.org.

Another unexplored avenue lies in the creation of this compound-based materials with novel properties. This could involve integrating this compound into advanced polymeric structures, hydrogels, or surface coatings for applications beyond traditional bioconjugation, such as in tissue engineering or biosensing. Exploring the potential of this compound in triggering specific biological events through controlled release mechanisms, leveraging the cleavable trityl group, is another area ripe for research.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Tr-PEG7?

- Methodological Answer : this compound synthesis typically involves coupling reactions between trityl (Tr) groups and polyethylene glycol (PEG7) chains. Key steps include:

- Reaction Optimization : Adjust molar ratios, catalysts (e.g., EDC/NHS for carbodiimide chemistry), and reaction time to maximize yield .

- Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted monomers .

- Characterization : Employ H/C NMR to confirm structural integrity, MALDI-TOF for molecular weight validation, and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are critical for assessing this compound stability under physiological conditions?

- Methodological Answer : Stability studies require:

- Accelerated Degradation Tests : Incubate this compound in PBS (pH 7.4) at 37°C for 1–4 weeks .

- Monitoring Tools : Use dynamic light scattering (DLS) for aggregation analysis, UV-Vis spectroscopy for trityl group integrity, and LC-MS to detect degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments under identical conditions to rule out technical errors .

- Model Refinement : Adjust force fields in molecular dynamics (MD) simulations to account for solvent interactions (e.g., explicit water models) and compare with NMR-derived conformational data .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

Q. What strategies optimize this compound’s solubility in hydrophobic drug-delivery systems without compromising bioactivity?

- Methodological Answer :

- Solvent Screening : Test co-solvents (e.g., DMSO/water mixtures) and surfactants (e.g., Poloxamer 407) using phase diagrams .

- Functionalization : Introduce hydrophilic moieties (e.g., carboxylate groups) via post-synthetic modification, followed by cytotoxicity assays to confirm biocompatibility .

Q. How should researchers design experiments to evaluate this compound’s cellular uptake efficiency across diverse cell lines?

- Methodological Answer :

- Quantitative Workflow : Label this compound with fluorescent tags (e.g., Cy5) and use flow cytometry to measure uptake kinetics in epithelial (HeLa) and immune (THP-1) cells .

- Controls : Include unlabeled PEG7 and free dye to account for nonspecific binding .

- Data Normalization : Express uptake as fluorescence intensity per µg protein (BCA assay) .

Data Analysis and Interpretation

Q. What are best practices for reconciling conflicting in vitro and in vivo pharmacokinetic data for this compound conjugates?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between PEG chain length and clearance rates) .

- In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate in vivo conditions and compare with empirical data .

- Ethical Replication : Conduct independent validation studies in ≥2 animal models (e.g., murine and porcine) to assess interspecies variability .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot-scale production?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of reaction progress .

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature and agitation speed using factorial design experiments .

Experimental Design and Validation

Q. What criteria should guide the selection of negative controls in this compound toxicity studies?

- Methodological Answer :

- Baseline Controls : Use untreated cells/media and PEG7-only samples to isolate Tr-specific effects .

- Benchmarking : Compare with clinically approved PEGylated compounds (e.g., PEG-asparaginase) to contextualize toxicity thresholds .

Q. How to statistically validate the significance of minor structural variants detected in this compound batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.